molecular formula C21H18F2N6O2S B2868377 2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(3,4-difluorophenyl)acetamide CAS No. 1243073-94-0

2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(3,4-difluorophenyl)acetamide

Cat. No.: B2868377
CAS No.: 1243073-94-0
M. Wt: 456.47
InChI Key: RDWMMZGPXRUHQI-UHFFFAOYSA-N
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Description

The compound 2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(3,4-difluorophenyl)acetamide features a hybrid heterocyclic scaffold combining pyrazole, 1,2,4-oxadiazole, and acetamide moieties. Key structural elements include:

  • A pyrazole ring substituted with a methylsulfanyl group at position 3 and an amino group at position 4.
  • A 1,2,4-oxadiazole ring linked to a 4-methylphenyl group at position 2.
  • An N-(3,4-difluorophenyl)acetamide side chain.

The 3,4-difluorophenyl group may enhance metabolic stability and binding affinity compared to non-fluorinated analogs .

Properties

IUPAC Name

2-[5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-methylsulfanylpyrazol-1-yl]-N-(3,4-difluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F2N6O2S/c1-11-3-5-12(6-4-11)19-26-20(31-28-19)17-18(24)29(27-21(17)32-2)10-16(30)25-13-7-8-14(22)15(23)9-13/h3-9H,10,24H2,1-2H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDWMMZGPXRUHQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=C3SC)CC(=O)NC4=CC(=C(C=C4)F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F2N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(3,4-difluorophenyl)acetamide is a complex organic molecule that features a unique arrangement of functional groups including an amino group, an oxadiazole ring, a pyrazole moiety, and an acetamide group. Its molecular formula is C22H21F2N5O2SC_{22}H_{21}F_2N_5O_2S with a molecular weight of approximately 499.0 g/mol. This structural diversity suggests significant potential for various biological activities.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. The presence of the oxadiazole and pyrazole moieties enhances its interaction with enzymes and receptors involved in various signaling pathways. Preliminary studies indicate that it may modulate enzyme activities and influence cellular processes such as apoptosis and cell proliferation.

Anticancer Activity

Research has shown that compounds containing oxadiazole and pyrazole structures exhibit promising anticancer properties. For instance, derivatives similar to this compound have demonstrated the ability to inhibit key enzymes involved in cancer cell proliferation, such as topoisomerase and telomerase .

A study reported that related oxadiazole derivatives exhibited IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against various cancer cell lines . The structure-activity relationship (SAR) analysis indicates that the presence of electron-withdrawing groups like fluorine enhances the cytotoxic activity of these compounds.

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Compounds with similar frameworks have been evaluated for their antibacterial efficacy against both Gram-positive and Gram-negative bacteria. For example, studies have shown that modifications in the phenyl ring can significantly affect antibacterial activity .

Anti-inflammatory and Analgesic Effects

In addition to anticancer and antimicrobial activities, preliminary investigations suggest that this compound may exhibit anti-inflammatory and analgesic effects. The mechanisms are thought to involve the inhibition of pro-inflammatory cytokines and modulation of pain pathways .

Study 1: Anticancer Efficacy

In a controlled study evaluating the anticancer efficacy of oxadiazole derivatives, it was found that compounds with similar structures to the target compound displayed significant growth inhibition in cancer cell lines such as A-431 and HT29. The most active derivative showed an IC50 value lower than that of the reference drug doxorubicin .

Study 2: Antimicrobial Properties

A series of synthesized compounds based on the oxadiazole framework were tested against a panel of bacterial strains. Results indicated that certain derivatives exhibited superior antibacterial activity compared to traditional antibiotics, suggesting a promising avenue for developing new antimicrobial agents .

Data Tables

Biological Activity IC50 Value (µg/mL) Reference
Anticancer (Compound A)1.61
Anticancer (Compound B)1.98
Antibacterial (Compound C)< 10
Antimicrobial (Compound D)< 5

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Comparative Analysis of Key Compounds
Compound Name & Structure Core Features Biological Activity Key Findings Reference
Target Compound
Pyrazole-oxadiazole-acetamide hybrid
- 1,2,4-Oxadiazole
- Methylsulfanyl group
- 3,4-Difluorophenylacetamide
Inferred: Enzyme inhibition (e.g., FLAP) or anti-inflammatory Structural similarity to FLAP inhibitors suggests potential for high target affinity. N/A
BI 665915
2-[4-(3-{(R)-1-[4-(2-Amino-pyrimidin-5-yl)-phenyl]-1-cyclopropyl-ethyl}-[1,2,4]oxadiazol-5-yl)-pyrazol-1-yl]-N,N-dimethyl-acetamide
- 1,2,4-Oxadiazole
- Pyrazole
- Acetamide
FLAP inhibition
LTB4 synthesis inhibition
IC₅₀ < 10 nM (FLAP binding); IC₅₀ < 100 nM (human whole blood). Low human clearance predicted.
N-(3,4-Difluorophenyl)-2-{[4-(4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide - 1,2,4-Triazole
- Sulfanyl group
- 3,4-Difluorophenylacetamide
Not explicitly stated Structural similarity to target compound but with triazole instead of oxadiazole.
2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide - Pyrazole
- Chlorophenyl
- Cyano group
Insecticidal (Fipronil derivative) Key intermediate in synthesizing Fipronil, a potent insecticide.
Anti-exudative Acetamide ()
2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide
- 1,2,4-Triazole
- Sulfanyl group
- Furan
Anti-exudative Comparable efficacy to diclofenac sodium (8 mg/kg) at 10 mg/kg in murine models.

Key Insights from Structural Comparisons

Role of Heterocyclic Cores: The 1,2,4-oxadiazole in the target compound and BI 665915 is critical for FLAP binding, as evidenced by sub-10 nM IC₅₀ values . Pyrazole derivatives with methylsulfanyl groups (target compound) or cyano substituents () demonstrate versatility in targeting enzymes (FLAP) or ion channels (GABA receptors in insects) .

Impact of Substituents: The 3,4-difluorophenyl group in the target compound and ’s analog enhances metabolic stability compared to chlorophenyl () or non-fluorinated derivatives .

Pharmacokinetic Considerations: BI 665915’s low predicted human clearance and cytochrome P450 3A4 neutrality highlight the importance of optimizing substituents (e.g., cyclopropyl groups) for metabolic stability .

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